(1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
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Description
(1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a useful research compound. Its molecular formula is C26H42O4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a complex organic molecule characterized by multiple chiral centers and a unique structural configuration. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
The molecular formula of the compound is C27H44O2, with a molecular weight of approximately 400.64 g/mol. The compound features a cyclohexane core and hexahydroindenylidene moieties, which contribute to its biological properties.
The biological activity of this compound is attributed to its interaction with various enzymes and receptors in the body. It has been shown to exert effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses and functions.
Antidiabetic Potential
Recent studies have indicated that compounds structurally similar to (1S,3S,Z) exhibit significant α-glucosidase inhibitory activity , which is crucial for managing Type II diabetes mellitus. For instance, one study reported that related compounds showed IC50 values ranging from 2.14 µM to 89.13 µM against α-glucosidase . The structure–activity relationship (SAR) analysis suggests that modifications in the molecular structure significantly influence the inhibitory potency.
Compound | IC50 Value (µM) | Remarks |
---|---|---|
3u | 2.14 | Most potent agent in series |
3r | 4.87 | Improved activity with specific substitutions |
3s | 76.20 | Decreased activity with meta substitution |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. This has implications for preventing oxidative stress-related diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that modifications to the hydroxyl groups enhanced enzyme inhibition, providing insights into designing more effective antidiabetic agents.
- In Vivo Studies : Animal models treated with derivatives of this compound exhibited lower blood glucose levels post-meal compared to controls, indicating its potential as a therapeutic agent for diabetes management.
Properties
Molecular Formula |
C26H42O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22+,23-,24-,26+/m0/s1 |
InChI Key |
DTXXSJZBSTYZKE-SOTAQTPASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Origin of Product |
United States |
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